molecular formula C10H10N2 B1491356 3-(Cyclopropylethynyl)-6-methylpyridazine CAS No. 1934448-36-8

3-(Cyclopropylethynyl)-6-methylpyridazine

Cat. No.: B1491356
CAS No.: 1934448-36-8
M. Wt: 158.2 g/mol
InChI Key: VFTXSPNVIXZIQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclopropylethynyl)-6-methylpyridazine is a chemical compound offered for research and development purposes. This compound is strictly for laboratory use and is not intended for diagnostic or therapeutic applications. The cyclopropylethynyl group attached to the pyridazine core suggests potential as a valuable molecular scaffold in medicinal chemistry and drug discovery efforts. Pyridazine derivatives are of significant interest in scientific research due to their presence in molecules with various biological activities. Researchers utilize this compound as a key synthetic intermediate or building block in the development of novel substances. It is important to handle this material with care. As with similar research compounds, it may pose hazards such as skin and eye irritation. Please refer to the safety data sheet for detailed handling and hazard information.

Properties

IUPAC Name

3-(2-cyclopropylethynyl)-6-methylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-8-2-6-10(12-11-8)7-5-9-3-4-9/h2,6,9H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTXSPNVIXZIQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)C#CC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Cyclopropylethynyl)-6-methylpyridazine is a compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C10H10N2
  • Molecular Weight: 158.20 g/mol

The compound features a pyridazine ring substituted with a cyclopropylethynyl group and a methyl group, which may influence its interaction with biological systems.

Research indicates that compounds with similar structures often exhibit diverse biological activities through various mechanisms:

  • Receptor Binding: Similar compounds have been shown to bind with high affinity to multiple receptors, suggesting that this compound may also interact with key biological targets, potentially influencing signaling pathways.
  • Biochemical Pathways: The compound is hypothesized to affect multiple biochemical pathways due to its structural similarities with other active compounds, leading to a variety of cellular effects.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. For instance:

  • Bacterial Strains: Preliminary assays indicated effective inhibition against E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values suggesting significant antibacterial potency .

Anticancer Activity

The compound has been evaluated for its anticancer potential:

  • Cell Lines Tested: Studies involving human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) showed promising antiproliferative effects. The IC50 values were reported at approximately 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells, indicating moderate activity .

Study 1: Antimicrobial Efficacy

A recent study investigated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The findings suggested that the compound effectively inhibited MRSA growth, highlighting its potential as an alternative treatment option in antibiotic-resistant infections.

CompoundMIC (µg/mL)Target Organism
This compound62.5E. coli
78.12Staphylococcus aureus

Study 2: Antiproliferative Effects

In another study focusing on cancer cell lines, the compound's effects were analyzed in terms of cell viability and proliferation rates:

Cell LineIC50 (µg/mL)
HeLa226
A549242.52

These results underscore the compound's potential as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Physicochemical Properties

The biological and physicochemical properties of pyridazine derivatives are highly dependent on substituents. Below is a comparative analysis:

Table 1: Key Properties of 3-(Cyclopropylethynyl)-6-methylpyridazine and Analogs
Compound Name Substituent Molecular Weight Solubility (mg/mL) Synthesis Method Biological Activity
This compound Cyclopropylethynyl 157.18 (calc) Not reported Sonogashira coupling , Ru-catalyzed C–H functionalization Under investigation
3-(4-Bromophenoxy)-6-methylpyridazine 4-Bromophenoxy 265.11 Not reported Nucleophilic substitution Not reported
6-Phenyl-pyridazin-3(2H)-one Phenyl 188.18 (calc) 0.12–1.45 (in solvents like ethanol, DMSO) Cyclocondensation Antinociceptive
3-Amino-6-phenylpyridazine Amino, Phenyl 171.20 Not reported Amination reaction Building block for synthesis

Key Observations:

  • Solubility : The phenyl-substituted 6-phenyl-pyridazin-3(2H)-one exhibits low-to-moderate solubility in pharmaceutical solvents, suggesting that bulky substituents like cyclopropylethynyl may further reduce solubility .
  • Stability : Cyclopropylethynyl groups remain intact during catalytic reactions, offering synthetic advantages over other alkynyl substituents .

Pharmacological Potential

  • Anticancer Activity: Pyridazinone derivatives with aryl/heteroaryl substitutions (e.g., 4-(aryl)-6-phenyl-2-substituted pyridazin-3(2H)-ones) show moderate anticancer activity in preliminary studies . The cyclopropylethynyl group’s role in similar contexts remains unexplored but may enhance target selectivity due to its rigid geometry.
  • Antinociceptive Effects: 6-Phenyl-pyridazin-3(2H)-one derivatives demonstrate antinociceptive activity, attributed to interactions with central nervous system receptors .
  • HIV Applications: Efavirenz, a cyclopropylethynyl-containing non-nucleoside reverse transcriptase inhibitor, highlights the pharmacological relevance of this substituent in improving binding kinetics and metabolic stability . This suggests this compound could be optimized for antiviral or enzyme-targeted therapies.

Stability and Regiochemistry

Cyclopropylethynyl groups exhibit exceptional stability under oxidative conditions, as demonstrated in ruthenium-catalyzed reactions. This contrasts with alkynyl substituents lacking cyclopropane rings, which may undergo undesired side reactions .

Preparation Methods

Preparation of 3-Halo-6-methylpyridazine Intermediate

  • The synthesis begins with the halogenation of 6-methylpyridazine to afford 3-bromo-6-methylpyridazine.
  • This intermediate serves as the electrophilic partner in the subsequent coupling reaction.

Sonogashira Coupling to Introduce Cyclopropylethynyl Group

  • The 3-bromo-6-methylpyridazine is reacted with cyclopropylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh3)2Cl2) and a copper co-catalyst (CuI).
  • The reaction is typically carried out in a base such as triethylamine or diisopropylethylamine, often in solvents like triethylamine/DMSO or triethylamine/THF mixtures.
  • Conditions are optimized to maintain moderate temperatures (room temperature to 80 °C) and reaction times ranging from several hours up to 48 hours depending on substrate reactivity.

Deprotection and Purification

  • If protecting groups (e.g., Boc) are employed on nitrogen atoms during earlier synthetic steps, these are removed by treatment with acids such as trifluoroacetic acid or hydrogen chloride in methanol.
  • The final product is isolated as a hydrochloride salt or free base depending on the intended application.
  • Purification is usually achieved by recrystallization or chromatography.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Halogenation of 6-methylpyridazine Bromination with NBS or equivalent at controlled temperature Not specified Provides 3-bromo-6-methylpyridazine intermediate
Sonogashira Coupling Pd catalyst, CuI, triethylamine, DMSO co-solvent, 45–80 °C, 24–48 h ~90% High yield with triphenylphosphine ligand, mild conditions
Deprotection (if applicable) TFA or HCl in methanol, room temperature Quantitative Efficient removal of Boc groups to yield final compound

Mechanistic Insights and Optimization

  • The Sonogashira coupling mechanism involves oxidative addition of the aryl halide to Pd(0), transmetalation with the copper acetylide formed in situ, and reductive elimination to form the C(sp2)-C(sp) bond.
  • Electron-withdrawing groups on the pyridazine ring can influence the oxidative addition step, sometimes requiring adjustment of temperature and reaction time to optimize yields.
  • Lower temperatures and shorter reaction times are preferred when electron-withdrawing substituents are present to avoid diminished yields.
  • The use of co-solvents like DMSO enhances solubility and reaction efficiency.
  • Protecting groups are strategically used to prevent side reactions and are removed in the final step to afford the pure compound.

Research Findings and Comparative Notes

  • Analogous compounds with similar alkynyl substitutions have been synthesized with yields ranging from 80% to 95%, demonstrating the robustness of the Sonogashira coupling method for such heteroaromatic systems.
  • Optimization studies highlight the importance of catalyst loading, base choice, solvent system, and temperature control to maximize yield and purity.
  • The compound’s preparation is often part of broader medicinal chemistry programs targeting kinase inhibition or other biological activities, necessitating high-purity and scalable methods.

This detailed synthesis overview of this compound reflects a well-established methodology centered on palladium-catalyzed Sonogashira coupling, supported by optimized reaction conditions and purification protocols documented in peer-reviewed chemical literature. The approach balances efficiency, yield, and functional group compatibility to produce this compound for further pharmacological or chemical studies.

Q & A

Basic Research Question

  • HPLC/GC-MS : Quantify purity (>95%) and detect side products .
  • ¹H/¹³C NMR : Identify cyclopropane protons (δ ~0.5–2.0 ppm) and ethynyl carbons .
  • TLC Monitoring : Track reaction progress using silica gel plates (e.g., Rf ~0.5 in ethyl acetate/hexane) .

What computational strategies predict the reactivity of this compound in C–H activation?

Advanced Research Question

  • DFT Calculations : Model transition states and activation energies for alkyne insertion steps .
  • Molecular Dynamics : Simulate steric effects of the cyclopropane ring on catalyst-substrate interactions .
  • Docking Studies : Explore binding affinities in biological systems (e.g., enzyme active sites) .

How are reaction conditions optimized for introducing the cyclopropylethynyl group into pyridazine derivatives?

Basic Research Question

  • Temperature : Reactions often proceed at 80–100°C to balance kinetics and stability .
  • Solvent Choice : Anhydrous THF or tAmOH enhances catalyst activity .
  • Catalyst Loading : 2–5 mol% [RuCl₂(p-cymene)]₂ ensures efficiency .

What are the challenges in preserving cyclopropane integrity during derivatization?

Advanced Research Question
Cyclopropane rings are prone to ring-opening under acidic or high-temperature conditions. Mitigation strategies include:

  • Mild Reaction Conditions : Avoid strong acids/bases (pH 6–8) .
  • Protective Groups : Use temporary blocking agents for sensitive positions .
  • Real-Time Monitoring : NMR or in-situ IR detects decomposition early .

How do steric effects of the cyclopropylethynyl group impact biological activity?

Advanced Research Question
While direct biological data is limited, structural analogs (e.g., pyridazine-carboxylic acids) show enzyme inhibition via steric hindrance and π-π stacking. Molecular modeling suggests the cyclopropane’s rigidity may enhance target selectivity by restricting conformational flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Cyclopropylethynyl)-6-methylpyridazine
Reactant of Route 2
Reactant of Route 2
3-(Cyclopropylethynyl)-6-methylpyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.